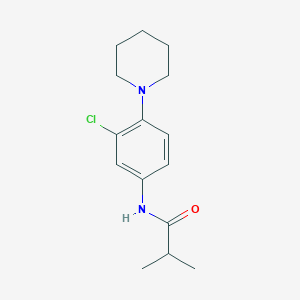![molecular formula C16H21F3N2O B5733563 N-cyclooctyl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5733563.png)
N-cyclooctyl-N'-[2-(trifluoromethyl)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclooctyl-N’-[2-(trifluoromethyl)phenyl]urea: is an organic compound that features a urea functional group substituted with a cyclooctyl group and a trifluoromethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclooctyl-N’-[2-(trifluoromethyl)phenyl]urea typically involves the reaction of cyclooctylamine with 2-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography.
Industrial Production Methods: Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This would involve the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction completion. The reaction conditions would be optimized to maximize yield and purity, and the product would be purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: N-cyclooctyl-N’-[2-(trifluoromethyl)phenyl]urea can undergo oxidation reactions, particularly at the cyclooctyl group, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced, especially at the urea functional group, to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these reactions typically require harsh conditions due to the strong electron-withdrawing nature of the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under elevated temperatures and pressures.
Major Products:
Oxidation: Oxidized derivatives of the cyclooctyl group.
Reduction: Corresponding amines from the reduction of the urea group.
Substitution: Substituted derivatives at the trifluoromethyl group.
科学的研究の応用
N-cyclooctyl-N’-[2-(trifluoromethyl)phenyl]urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of N-cyclooctyl-N’-[2-(trifluoromethyl)phenyl]urea depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can influence its biological activity. The cyclooctyl group may contribute to the compound’s binding affinity and selectivity for its molecular targets.
類似化合物との比較
- N-cyclooctyl-N’-[3-(trifluoromethyl)phenyl]urea
- N-cyclooctyl-N’-[4-(trifluoromethyl)phenyl]urea
- N-cyclooctyl-N’-[2-(difluoromethyl)phenyl]urea
Comparison:
- N-cyclooctyl-N’-[2-(trifluoromethyl)phenyl]urea is unique due to the position of the trifluoromethyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.
- Compounds with the trifluoromethyl group in different positions (e.g., 3- or 4-position) may exhibit different steric and electronic effects, leading to variations in their properties and applications.
- The presence of the trifluoromethyl group generally enhances the compound’s stability and lipophilicity compared to compounds with other substituents, such as the difluoromethyl group.
特性
IUPAC Name |
1-cyclooctyl-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O/c17-16(18,19)13-10-6-7-11-14(13)21-15(22)20-12-8-4-2-1-3-5-9-12/h6-7,10-12H,1-5,8-9H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYBRVAJMYJCHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5733485.png)
![7-(2-HYDROXYETHYL)-1,3-DIMETHYL-8-[(2E)-2-[(2E)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B5733493.png)



![5,7-Dimethyl-3-phenethylsulfanyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5733531.png)



![4-[(4-acetyl-5-methyl-2-furoyl)amino]benzoic acid](/img/structure/B5733571.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-cycloheptylacetamide](/img/structure/B5733573.png)

![4,6-dimethyl-N-[5-(3-pyridinyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine](/img/structure/B5733581.png)

